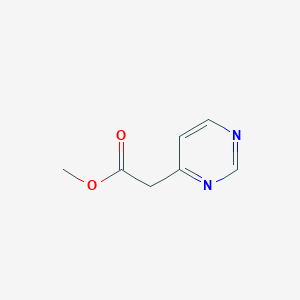

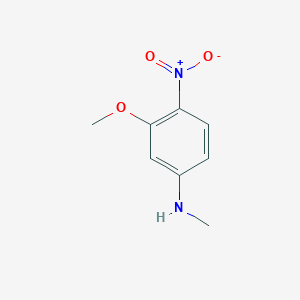

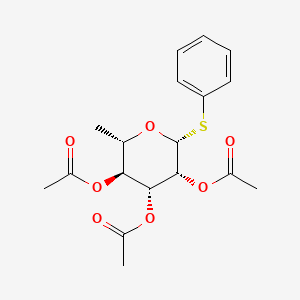

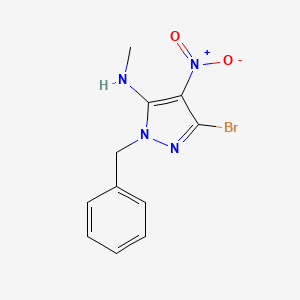

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine

Übersicht

Beschreibung

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as N-benzylamino-3-bromo-4-nitro-1H-pyrazole, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155°C and a boiling point of 280°C. N-benzylamino-3-bromo-4-nitro-1H-pyrazole is used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and imidazoles, as well as in the synthesis of nucleosides and nucleotides.

Wissenschaftliche Forschungsanwendungen

Hydrogen-bonded Molecular Structures

Hydrogen Bonding in Isomeric Compounds : Studies have shown that compounds structurally related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" exhibit hydrogen bonding. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex hydrogen-bonded sheets, while its isomer forms hydrogen-bonded chains of edge-fused rings. This highlights the importance of molecular structure in determining the hydrogen bonding patterns and overall molecular assembly of such compounds (Portilla et al., 2007).

Polarized Molecular-Electronic Structure : Compounds related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" may exhibit a polarized molecular-electronic structure, which influences how they form hydrogen-bonded chains or sheets (Portilla et al., 2007).

Biological Activities

Antimicrobial and Antifungal Potential : Pyrazole derivatives, which are structurally similar to the compound of interest, have been found to possess antimicrobial and antifungal properties. This indicates the potential for developing new therapeutic agents based on these molecular frameworks (Ningaiah et al., 2014).

Antibacterial Activity Against Clinically Isolated Bacteria : Certain pyrazole amide derivatives have demonstrated effectiveness against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, suggesting their potential role in addressing antibiotic resistance (Ahmad et al., 2021).

Synthesis and Characterization

Novel Synthesis Methods : Innovative methods have been developed for synthesizing trisubstituted pyrazoles, which could be relevant for the synthesis of "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" derivatives. These methods involve copper(II)-catalyzed oxidative N–N coupling, providing an alternative to traditional synthesis techniques (Wang et al., 2015).

Characterization and Antimicrobial Activity : Novel benzimidazole derivatives, closely related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine", have been synthesized and characterized. They display significant antimicrobial activity, suggesting the potential of similar compounds in pharmaceutical applications (Krishnanjaneyulu et al., 2014).

Eigenschaften

IUPAC Name |

2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQXNZIQJBTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)